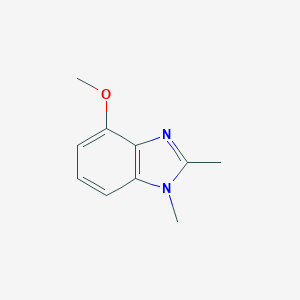![molecular formula C9H7NO2 B069943 7-Acetylfuro[2,3-c]pyridine CAS No. 193750-70-8](/img/structure/B69943.png)
7-Acetylfuro[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetylfuro[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
7-Acetylfuro[2,3-c]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Acetylfuro[2,3-c]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain receptors, including the nuclear factor kappa B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPAR-γ), which are involved in the regulation of inflammation and metabolism.
Effets Biochimiques Et Physiologiques
7-Acetylfuro[2,3-c]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Acetylfuro[2,3-c]pyridine in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of novel compounds with unique properties. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 7-Acetylfuro[2,3-c]pyridine. One area of interest is the development of novel materials and compounds using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel compounds with unique properties.
Méthodes De Synthèse
7-Acetylfuro[2,3-c]pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino alcohol to form a cyclic imine, which is then cyclized with an aldehyde or ketone to form the desired compound. The Friedländer synthesis involves the reaction of an aldehyde or ketone with an amino acid to form a cyclic ketone, which is then cyclized with an aldehyde or ketone to form the desired compound. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia to form a dihydropyridine, which is then oxidized to form the desired compound.
Propriétés
Numéro CAS |
193750-70-8 |
|---|---|
Nom du produit |
7-Acetylfuro[2,3-c]pyridine |
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-furo[2,3-c]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3 |
Clé InChI |
QPYALIDXBZLQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
SMILES canonique |
CC(=O)C1=NC=CC2=C1OC=C2 |
Synonymes |
Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



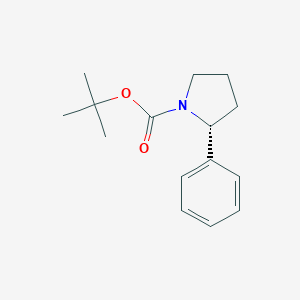

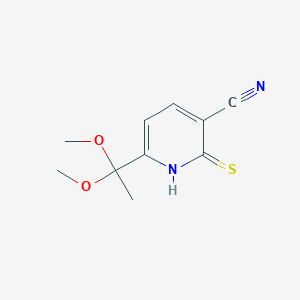
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
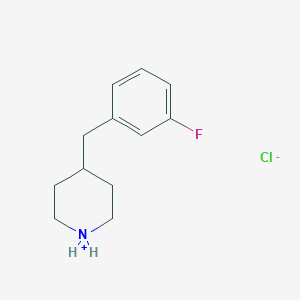
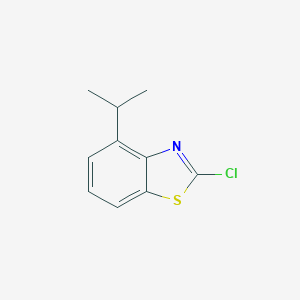
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
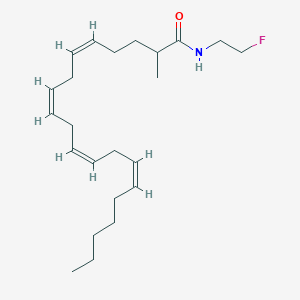
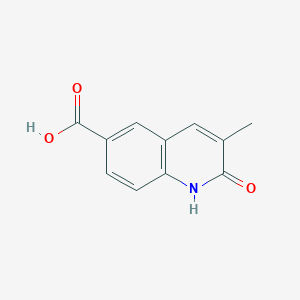
![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)
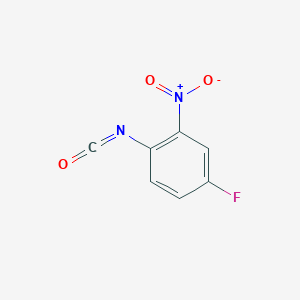
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
